Sams

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

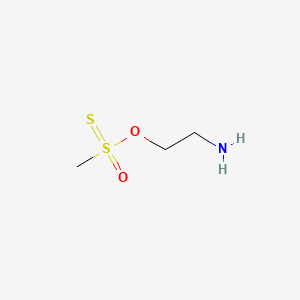

Self-assembled monolayers (SAMS) are highly ordered molecular assemblies formed by the adsorption of organic molecules onto a substrate. These monolayers are characterized by their ability to form a single layer of molecules that are tightly packed and oriented in a specific manner. This compound have gained significant attention due to their versatile biochemical features and multidisciplinary applications, ranging from surface functionalization to advanced biosensing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of SAMS typically involves the adsorption of thiol compounds onto gold substrates. The process begins with the cleaning of the gold substrate to remove any contaminants. The substrate is then immersed in a dilute solution of the desired thiol compound, usually in ethanol. The thiol molecules spontaneously form a monolayer on the gold surface through the formation of gold-sulfur bonds .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The gold substrates are often prepared using vapor deposition techniques to ensure a uniform and clean surface. The thiol solutions are prepared in large batches, and the substrates are immersed in these solutions under controlled conditions to ensure consistent and high-quality monolayer formation .

Chemical Reactions Analysis

Types of Reactions

SAMS undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the thiol molecules and the nature of the substrate .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone. The oxidation process typically involves the formation of sulfoxides or sulfones on the thiol molecules.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride. These reactions often result in the formation of thiolates.

Substitution: Substitution reactions involve the replacement of functional groups on the thiol molecules.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in thiolates .

Scientific Research Applications

Mechanism of Action

The mechanism by which SAMS exert their effects involves the formation of a highly ordered monolayer on the substrate surface. The thiol molecules form strong gold-sulfur bonds, resulting in a stable and tightly packed monolayer. This monolayer can modulate the surface properties of the substrate, such as wettability, chemical reactivity, and electrical conductivity .

Comparison with Similar Compounds

Similar Compounds

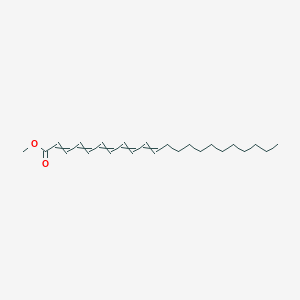

Alkanethiols: These are the most commonly used compounds for forming SAMS.

Carboxylic Acids: Carboxylic acids can also form this compound on metal oxide surfaces.

Phosphonic Acids: These compounds form this compound on metal oxide surfaces and are used in applications requiring high stability and robustness.

Uniqueness of this compound

This compound are unique due to their ability to form highly ordered and stable monolayers with versatile functional properties. The choice of thiol compounds and the substrate can be tailored to achieve specific surface characteristics, making this compound highly adaptable for various applications .

Properties

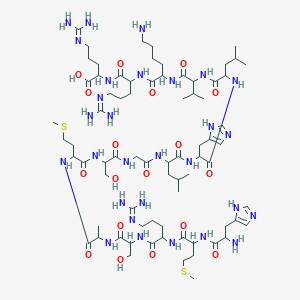

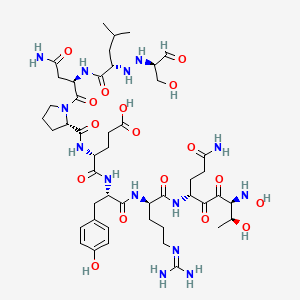

Molecular Formula |

C74H131N29O18S2 |

|---|---|

Molecular Weight |

1779.2 g/mol |

IUPAC Name |

2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87) |

InChI Key |

YJAHUEAICBOBTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)

![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)

![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B10765200.png)

![(2R)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765207.png)

![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)